molecular formula C13H19BrN2 B1269318 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine CAS No. 280560-78-3

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

Cat. No.: B1269318
CAS No.: 280560-78-3
M. Wt: 283.21 g/mol
InChI Key: WQUWRVLHCKJAMG-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is an organic compound belonging to the class of diazepanes It features a bromophenyl group attached to a diazepane ring, which is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine typically involves the reaction of 4-bromobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological macromolecules, while the diazepane ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-4-methyl-1,4-diazepane
  • 1-[(4-Fluorophenyl)methyl]-4-methyl-1,4-diazepane
  • 1-[(4-Iodophenyl)methyl]-4-methyl-1,4-diazepane

Uniqueness: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Biological Activity

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a member of the diazepine family, is recognized for its potential biological activities. Diazepines, particularly those with varied substituents, have shown a wide range of pharmacological effects, including anxiolytic, anticonvulsant, and sedative properties. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.

  • Molecular Formula : C₁₃H₁₉BrN₂
  • Molecular Weight : 283.21 g/mol
  • CAS Number : 280560-78-3

Biological Activity Overview

The biological activities of diazepine derivatives are largely attributed to their interactions with various neurotransmitter receptors and cellular pathways. The following sections detail the specific activities related to this compound.

  • CNS Activity :
    • Diazepines typically modulate GABA_A receptors, enhancing inhibitory neurotransmission. This mechanism underlies their use in treating anxiety and seizure disorders. The presence of a bromobenzyl group may influence receptor binding affinity or selectivity, potentially enhancing anxiolytic effects .
  • Anti-Cancer Properties :
    • Recent studies have highlighted the potential of benzodiazepine derivatives in cancer therapy. For instance, compounds that antagonize NOD1 and NOD2 signaling pathways have shown promise in sensitizing cancer cells to chemotherapy agents like paclitaxel. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential anti-cancer activity .
  • Inflammatory Response Modulation :
    • Some diazepines exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB and MAPK signaling. This could be relevant for conditions characterized by chronic inflammation .

Study 1: CNS Effects

A study evaluating the effects of various benzodiazepines on GABA_A receptor modulation found that structural modifications significantly impacted their efficacy. While specific data on this compound were not available, the findings suggest that similar compounds can effectively enhance GABAergic activity .

Study 2: Anti-Cancer Activity

In a study focusing on dual NOD1/NOD2 antagonists, a related benzodiazepine derivative was shown to inhibit tumor growth by modulating inflammatory responses. The potential for this compound to exhibit similar effects warrants further investigation .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several points for modification that could enhance its biological activity:

  • Bromobenzyl Group : May enhance lipophilicity and receptor binding.
  • Methyl Group : Could influence conformational flexibility and receptor interaction.
SubstituentEffect on Activity
BromobenzylIncreased receptor affinity
MethylAffects conformational dynamics

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUWRVLHCKJAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354085
Record name 1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280560-78-3
Record name 1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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